
N-(2-méthoxyéthyl)-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzamide
Vue d'ensemble
Description
N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (MDB) is an organic compound with a variety of uses in science and industry. It is a versatile compound that can be used as a reagent for a variety of reactions, as a catalyst for chemical reactions, and as a building block for drug synthesis. MDB has been studied extensively for its potential applications in drug discovery and development, and its properties have been extensively investigated in a range of scientific fields.
Applications De Recherche Scientifique
Couplage Croisé de Suzuki-Miyaura
Le composé est utilisé dans la réaction de couplage croisé de Suzuki-Miyaura, une méthode importante pour former des liaisons carbone-carbone. Cette réaction est essentielle dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques, des produits agrochimiques et des matériaux organiques . L'ester pinacolique sert de réactif organoborique stable, qui, dans des conditions douces, peut se coupler avec des halogénures d'aryle ou de vinyle pour former les produits souhaités.
Conception et Administration de Médicaments
Les acides boroniques et leurs esters sont envisagés pour la conception de nouveaux médicaments et de systèmes d'administration de médicaments. Ils peuvent agir comme transporteurs de bore dans la capture neutronique, un traitement ciblé du cancer. Cependant, la susceptibilité à l'hydrolyse de ces composés à un pH physiologique doit être prise en compte, car elle influence leur stabilité et leur efficacité .
Intermédiaire de Synthèse Organique
Ce composé est un intermédiaire précieux en synthèse organique. Il peut être utilisé pour préparer divers dérivés, y compris des dérivés de sulfinamide, en réagissant avec des réactifs appropriés. Sa stabilité et sa réactivité en font un bloc de construction polyvalent pour les molécules organiques complexes .
Catalyse
En catalyse, le composé peut être utilisé comme ligand ou co-catalyseur dans des réactions catalysées par le palladium. Il peut améliorer l'efficacité et la sélectivité des réactions telles que l'arylation et l'alkylation, qui sont fondamentales dans la construction d'architectures moléculaires complexes .
Mécanisme D'action
Target of Action
The compound is a type of boronic acid pinacol ester . These compounds are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The primary targets would be the molecules involved in these reactions.
Mode of Action
In the Suzuki–Miyaura reaction, the boronic acid pinacol ester acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is used to form carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The downstream effects would depend on the specific pathway in which the reaction is used.
Pharmacokinetics
The susceptibility of boronic pinacol esters to hydrolysis is known to be influenced by the substituents in the aromatic ring and the ph of the environment . These factors could potentially affect the ADME properties of the compound.
Result of Action
The primary result of the compound’s action in a Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can enable the synthesis of a wide range of organic compounds .
Action Environment
The rate of the Suzuki–Miyaura reaction can be influenced by various environmental factors, including the presence of a palladium catalyst and the pH of the reaction medium . The stability of boronic pinacol esters can also be affected by these factors .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)13-8-6-12(7-9-13)14(19)18-10-11-20-5/h6-9H,10-11H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDAIQVEKVZONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674682 | |
| Record name | N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-60-2 | |
| Record name | N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2-Methoxyethylamine-1-carbonyl)phenyl]boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


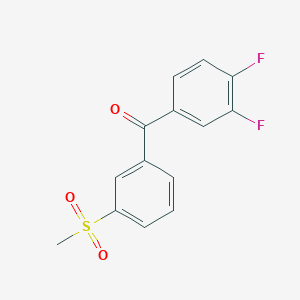
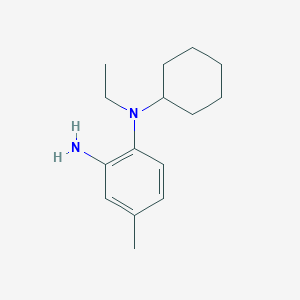
![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
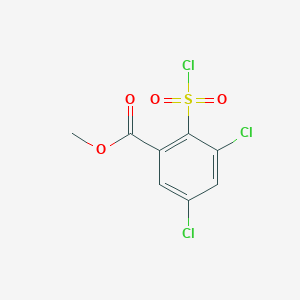

![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)
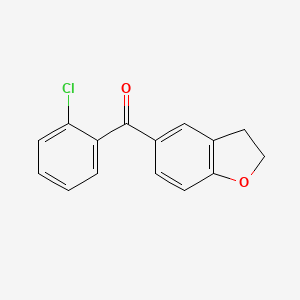
![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)
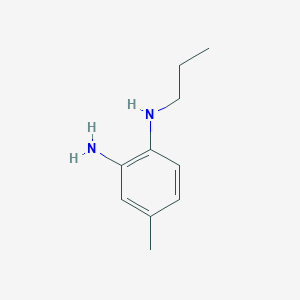
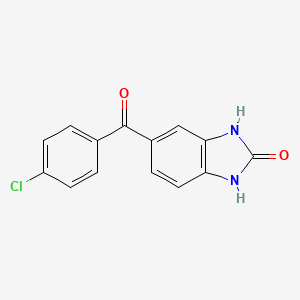
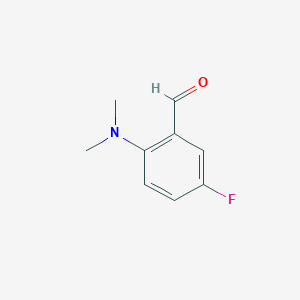
![6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1420387.png)

![4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1420390.png)
